Pde5-IN-42
Overview
Description
Pde5-IN-42 is a compound that belongs to the class of phosphodiesterase type 5 inhibitors. These inhibitors are known for their role in treating erectile dysfunction by promoting vasodilation through the inhibition of the enzyme phosphodiesterase type 5. This enzyme is responsible for the breakdown of cyclic guanosine monophosphate, a molecule that plays a crucial role in regulating blood flow in various tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pde5-IN-42 typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route often includes:
Formation of the core structure: This step involves the construction of the basic scaffold of the molecule, which can be achieved through various organic reactions such as cyclization or condensation reactions.
Functional group modifications: Once the core structure is established, different functional groups are introduced to enhance the compound’s activity and selectivity. This can involve reactions such as alkylation, acylation, or halogenation.
Purification and characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Optimization of reaction parameters: Parameters such as temperature, pressure, and solvent choice are optimized to maximize the efficiency of each step.
Use of catalysts: Catalysts may be employed to accelerate certain reactions and improve overall yield.
Automation and continuous flow processes: Industrial production often utilizes automated systems and continuous flow processes to enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Pde5-IN-42 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups, which can alter its pharmacological properties.
Reduction: Reduction reactions can be used to modify specific functional groups, potentially enhancing the compound’s stability or activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidizing agents: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution reagents: Halogenated compounds or organometallic reagents are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs with potentially enhanced pharmacological properties.
Scientific Research Applications
Pde5-IN-42 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationships of phosphodiesterase inhibitors.
Biology: The compound is employed in research to understand the role of cyclic guanosine monophosphate in cellular signaling pathways.
Medicine: this compound is investigated for its potential therapeutic applications beyond erectile dysfunction, such as in the treatment of pulmonary arterial hypertension and cardiovascular diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
Pde5-IN-42 exerts its effects by inhibiting the enzyme phosphodiesterase type 5. This inhibition prevents the breakdown of cyclic guanosine monophosphate, leading to its accumulation in smooth muscle cells. The increased levels of cyclic guanosine monophosphate result in the relaxation of smooth muscle cells and vasodilation, which enhances blood flow. The molecular targets of this compound include the catalytic site of phosphodiesterase type 5, where it binds with high affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Known commercially as Viagra, sildenafil is another phosphodiesterase type 5 inhibitor used to treat erectile dysfunction.
Tadalafil: Marketed as Cialis, tadalafil is used for erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: Sold under the brand name Levitra, vardenafil is also used to treat erectile dysfunction.
Uniqueness of Pde5-IN-42
This compound is unique in its specific binding affinity and selectivity for phosphodiesterase type 5. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, which can influence its efficacy and safety profile. Additionally, this compound may have unique structural features that contribute to its distinct pharmacological effects.
Properties
IUPAC Name |
1-[1-(2-ethoxyethyl)-3-ethyl-7-[(4-methylpyridin-2-yl)amino]pyrazolo[4,3-d]pyrimidin-5-yl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N7O3/c1-4-17-19-20(30(28-17)12-13-33-5-2)21(25-18-14-15(3)6-9-24-18)27-23(26-19)29-10-7-16(8-11-29)22(31)32/h6,9,14,16H,4-5,7-8,10-13H2,1-3H3,(H,31,32)(H,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZQWPRZFLHJFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C2=C1N=C(N=C2NC3=NC=CC(=C3)C)N4CCC(CC4)C(=O)O)CCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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